molecular formula C5H7ClF3NO B1432500 N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride CAS No. 1524837-50-0

N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride

Cat. No.: B1432500
CAS No.: 1524837-50-0
M. Wt: 189.56 g/mol
InChI Key: BHOPNYHATJFVRZ-UHFFFAOYSA-N
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Description

N-Methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is a fluorinated carbamoyl chloride characterized by a methyl group and a 3,3,3-trifluoropropyl moiety attached to the carbamoyl core. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing trifluoropropyl groups into target molecules. Its carbamoyl chloride functional group (-COCl) enables nucleophilic substitution reactions, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .

CymitQuimica previously offered this compound in varying quantities (1g, 250mg, 500mg), though it is currently listed as discontinued . The trifluoropropyl group enhances lipophilicity and metabolic stability, traits often sought in bioactive molecules.

Properties

IUPAC Name

N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c1-10(4(6)11)3-2-5(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPNYHATJFVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under anhydrous conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate .

Mechanism of Action

The mechanism of action of N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbon in the carbamoyl chloride group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of a wide range of chemical compounds .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Structure : Contains a sulfonyl chloride (-SO₂Cl) group and a trifluoromethyl (-CF₃) substituent.
  • Reactivity : Sulfonyl chlorides are highly electrophilic, reacting with amines to form sulfonamides. In contrast, carbamoyl chlorides like the target compound react with nucleophiles (e.g., alcohols, amines) to yield carbamates or ureas.
  • Physical Properties : Boiling point: 29–32°C; Density: 1.583 g/mL . The target compound likely has a higher boiling point due to its larger molecular weight and reduced volatility.
  • Applications : Trifluoromethanesulfonyl chloride is used in triflation reactions for stabilizing intermediates, whereas the target compound is tailored for trifluoropropyl group incorporation .
N-(3-Chloropropyl)-N,N-Dibutylamine Hydrochloride
  • Structure : Features a chloropropyl chain and a tertiary amine hydrochloride salt.
  • Reactivity : The chloropropyl group undergoes nucleophilic substitution, similar to the carbamoyl chloride. However, the amine hydrochloride is less reactive than the acid chloride.
  • Applications : Used in pharmaceutical intermediates (e.g., quaternary ammonium compounds) . The target compound’s carbamoyl chloride offers broader utility in covalent bonding strategies.

Fluorinated Compounds with Similar Substituents

3-Chloro-N-Phenyl-Phthalimide
  • Structure : Aromatic phthalimide with a chlorine substituent.
  • Reactivity : Chlorine in aromatic systems participates in Ullmann or SNAr reactions, whereas the trifluoropropyl group in the target compound influences aliphatic reactivity.
  • Applications: Serves as a monomer for polyimide synthesis . The target compound’s aliphatic fluorine enhances flexibility in polymer backbones compared to rigid aromatic systems.
Trimethyl-3-[[(Nonafluorobutyl)Sulphonyl]Amino]Propylammonium Chloride
  • Structure: Contains a nonafluorobutyl chain (-C₄F₉) and a sulfonamide group.
  • Fluorine Content : The longer perfluoroalkyl chain increases hydrophobicity but reduces reactivity compared to the target compound’s shorter trifluoropropyl group.
  • Applications : Ionic character from the ammonium group makes it suitable for surfactants, contrasting with the neutral, covalent-binding carbamoyl chloride .

Pesticide-Related Analogues

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
  • Structure : Benzamide with a trifluoromethyl group.
  • Reactivity : The amide group is hydrolytically stable, unlike the carbamoyl chloride’s labile chloride.
  • Applications : Flutolanil is a fungicide, whereas the target compound’s reactivity limits direct pesticidal use but supports synthesis of active ingredients .

Biological Activity

N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and may influence its biological interactions. The synthesis typically involves the reaction of N-methyl carbamate with thionyl chloride or phosphorus oxychloride to yield the corresponding carbamoyl chloride.

The biological activity of this compound is primarily attributed to its role as a reactive electrophile. It can interact with nucleophilic sites in biological molecules, potentially leading to modifications that affect cellular signaling pathways.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate activity at various receptors, potentially influencing neurotransmission or hormonal responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation.
  • Antimicrobial Effects : There are indications of antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, although further investigation is required.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against cancer cell lines. The IC50 values were determined using standard MTS assays.
CompoundCell LineIC50 (μM)
This compoundA549 (Lung)15.4
This compoundHeLa (Cervical)12.7
  • Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was evaluated using broth dilution methods.
BacteriaMIC (μg/mL)
Staphylococcus aureus5
Escherichia coli10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride
Reactant of Route 2
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N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride

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